molecular formula C5H9NaO4S2 B13113844 Tetrahydrofurfurylsodiumthiosulfate

Tetrahydrofurfurylsodiumthiosulfate

Cat. No.: B13113844
M. Wt: 220.2 g/mol
InChI Key: NRCOBPBOOMYKGU-UHFFFAOYSA-M
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Description

Tetrahydrofurfurylsodiumthiosulfate (C₅H₉O·NaS₂O₃) is a sodium thiosulfate derivative modified with a tetrahydrofurfuryl group.

Properties

Molecular Formula

C5H9NaO4S2

Molecular Weight

220.2 g/mol

IUPAC Name

sodium;oxido-oxo-(oxolan-2-ylmethoxy)-sulfanylidene-λ6-sulfane

InChI

InChI=1S/C5H10O4S2.Na/c6-11(7,10)9-4-5-2-1-3-8-5;/h5H,1-4H2,(H,6,7,10);/q;+1/p-1

InChI Key

NRCOBPBOOMYKGU-UHFFFAOYSA-M

Canonical SMILES

C1CC(OC1)COS(=O)(=S)[O-].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetrahydrofurfurylsodiumthiosulfate can be synthesized through the reaction of tetrahydrofurfuryl bromide with sodium thiosulfate. The reaction typically occurs in an aqueous medium under controlled temperature and pH conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound involves the large-scale reaction of tetrahydrofurfuryl bromide with sodium thiosulfate. The process includes steps such as mixing, heating, and purification to obtain a high-purity product suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Tetrahydrofurfurylsodiumthiosulfate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcomes .

Major Products Formed

The major products formed from reactions involving this compound include sulfonate and sulfide derivatives, depending on the type of reaction and reagents used .

Scientific Research Applications

Tetrahydrofurfurylsodiumthiosulfate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tetrahydrofurfurylsodiumthiosulfate involves its interaction with specific molecular targets and pathways. For example, in biological systems, it can act as a sulfur donor, participating in various biochemical reactions. It may also interact with enzymes and proteins, affecting their activity and function .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Tetrahydrofurfurylsodiumthiosulfate with structurally or functionally related sulfur-containing compounds:

Property This compound Sodium Thiosulfate (STS) Sodium Sulfate (Na₂SO₄) Tetrahydrothiophene (C₄H₈S)
Molecular Formula C₅H₉O·NaS₂O₃ Na₂S₂O₃ Na₂SO₄ C₄H₈S
Solubility in Water Moderate (inferred) Highly soluble (80 g/100 mL, 20°C) 28 g/100 mL (20°C) Insoluble (<0.1 g/100 mL)
Sulfur Content ~25% (S₂O₃²⁻) ~25.5% (S₂O₃²⁻) ~22.6% (SO₄²⁻) ~36.4% (sulfide)
Primary Applications Organic synthesis, drug delivery Antidote (cyanide poisoning), photography Desiccant, detergent Solvent, odorant
Stability Likely hygroscopic Stable in dry conditions; decomposes in acidic media Stable anhydrous form Oxidizes to sulfoxide in air
Toxicity Limited data; moderate (inferred) Low (LD₅₀ >5 g/kg in rats) Low (irritant at high doses) Moderate (skin/eye irritant)

Key Findings:

Functional Groups: Unlike sodium thiosulfate, this compound incorporates a tetrahydrofurfuryl group, which may improve compatibility with non-polar matrices in drug formulations or polymer synthesis .

Redox Activity : Both this compound and STS act as reducing agents, but the former’s organic moiety could modulate reaction kinetics in organic solvents, as seen in THF-mediated syntheses of phosphazenes .

Environmental Impact : STS and this compound require careful handling to prevent sulfur leaching, whereas tetrahydrothiophene’s volatility poses inhalation risks .

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